2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE
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Overview
Description
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a sulfonyl group, a methylanilino group, and a naphthylacetamide group. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the methoxyphenyl sulfonyl chloride, which is then reacted with 4-methylaniline to form the sulfonamide intermediate. This intermediate is further reacted with 2-naphthylacetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonic acid and amine derivatives
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide: This compound has a similar structure but with a different naphthyl group, which may result in different chemical and biological properties.
4-methoxyphenyl sulfonamide derivatives: These compounds share the methoxyphenyl sulfonamide moiety and may exhibit similar reactivity and applications.
Naphthylacetamide derivatives: These compounds contain the naphthylacetamide group and are used in various research applications due to their unique properties
Properties
Molecular Formula |
C26H24N2O4S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C26H24N2O4S/c1-19-7-11-23(12-8-19)28(33(30,31)25-15-13-24(32-2)14-16-25)18-26(29)27-22-10-9-20-5-3-4-6-21(20)17-22/h3-17H,18H2,1-2H3,(H,27,29) |
InChI Key |
BXKMNUGJIZMARZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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